molecular formula C16H23N3O4 B14206908 N-(Phenylcarbamoyl)-L-alanyl-L-leucine CAS No. 827613-36-5

N-(Phenylcarbamoyl)-L-alanyl-L-leucine

Cat. No.: B14206908
CAS No.: 827613-36-5
M. Wt: 321.37 g/mol
InChI Key: JQEOENSJIGEOMN-AAEUAGOBSA-N
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Description

N-(Phenylcarbamoyl)-L-alanyl-L-leucine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylcarbamoyl group attached to an L-alanyl-L-leucine backbone, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylcarbamoyl)-L-alanyl-L-leucine typically involves the reaction of L-alanyl-L-leucine with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities. The use of automated purification systems further enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(Phenylcarbamoyl)-L-alanyl-L-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(Phenylcarbamoyl)-L-alanyl-L-leucine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Phenylcarbamoyl)-L-alanyl-L-leucine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby modulating various biochemical processes. The phenylcarbamoyl group plays a crucial role in the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

N-(Phenylcarbamoyl)-L-alanyl-L-leucine can be compared with other similar compounds such as N-(Phenylcarbamoyl)-L-alanyl-L-valine and N-(Phenylcarbamoyl)-L-alanyl-L-isoleucine. These compounds share a similar backbone structure but differ in the side chains attached to the L-alanyl group. The unique combination of the phenylcarbamoyl group with the L-alanyl-L-leucine backbone imparts distinct chemical and biological properties to this compound, making it a valuable compound for research and development .

Properties

CAS No.

827613-36-5

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

(2S)-4-methyl-2-[[(2S)-2-(phenylcarbamoylamino)propanoyl]amino]pentanoic acid

InChI

InChI=1S/C16H23N3O4/c1-10(2)9-13(15(21)22)19-14(20)11(3)17-16(23)18-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,19,20)(H,21,22)(H2,17,18,23)/t11-,13-/m0/s1

InChI Key

JQEOENSJIGEOMN-AAEUAGOBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)NC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)NC1=CC=CC=C1

Origin of Product

United States

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